4-(2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide
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Overview
Description
4-(2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C20H17FN4O3S2 and its molecular weight is 444.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of similar complex molecules have been meticulously detailed in studies, providing insights into the methodologies for creating such compounds and their structural elucidation. For example, the work by Talupur, Satheesh, and Chandrasekhar (2021) involved synthesizing and characterizing compounds through methods like IR, NMR, and mass spectrometry, focusing on antimicrobial evaluation and docking studies (Talupur, Satheesh, & Chandrasekhar, 2021). This research underscores the complexity and meticulous nature of synthesizing such compounds and highlights the importance of comprehensive characterization to understand their potential applications.
Biological Applications
The compound's biological applications are vast and predominantly centered on antimicrobial and anticancer activities. For instance, studies have shown the synthesis of related compounds with potential antimicrobial and anticancer properties. Gouda et al. (2010) discussed the antimicrobial activities of new thiazole and pyrazole derivatives, indicating the significance of structural variations in enhancing biological activity (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Similarly, Yurttaş, Tay, and Demirayak (2015) evaluated the antitumor activity of new benzothiazole derivatives, providing a foundation for further exploration into the compound's therapeutic potential (Yurttaş, Tay, & Demirayak, 2015).
Mechanism of Action
Target of Action
It is known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
It is known that certain 2-aminothiazole derivatives can inhibit tubulin polymerization, disrupting microtubule dynamics
Biochemical Pathways
Given the potential inhibition of tubulin polymerization, it is likely that this compound affects the microtubule dynamics within cells, which are crucial for cell division and structure .
Result of Action
Given the potential inhibition of tubulin polymerization, it is likely that this compound could disrupt cell division and structure, potentially leading to cell death .
Properties
IUPAC Name |
4-[[2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S2/c21-13-3-7-15(8-4-13)24-18(27)11-30-20-25-16(10-29-20)9-17(26)23-14-5-1-12(2-6-14)19(22)28/h1-8,10H,9,11H2,(H2,22,28)(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDAXPSIMSVTLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.